molecular formula C7H6I2O2 B029884 4-Hydroxy-3,5-diiodobenzyl alcohol CAS No. 37987-26-1

4-Hydroxy-3,5-diiodobenzyl alcohol

Cat. No. B029884
CAS RN: 37987-26-1
M. Wt: 375.93 g/mol
InChI Key: VJXBYCZCWPIBRJ-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-diiodobenzyl alcohol is related to the broader class of ortho-hydroxybenzyl alcohols. These compounds are integral to synthetic chemistry and natural product synthesis, offering a versatile scaffold for constructing complex molecular architectures.

Synthesis Analysis

Ortho-hydroxybenzyl alcohols, including derivatives like 4-Hydroxy-3,5-diiodobenzyl alcohol, are synthesized through various chemical reactions. For instance, the Brønsted acid-catalyzed [4+3] cycloaddition of ortho-hydroxybenzyl alcohols with N,N'-cyclic azomethine imines demonstrates the compound's reactivity, leading to biologically relevant heterocyclic scaffolds with high yields and excellent diastereoselectivities (Mei et al., 2017).

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3,5-diiodobenzyl alcohol, similar to its analogs, is characterized by the presence of an ortho-hydroxy group, which plays a crucial role in its chemical reactivity and the formation of complex structures. The detailed structural analysis often involves spectroscopic methods to determine the arrangement of atoms and the presence of functional groups.

Chemical Reactions and Properties

4-Hydroxybenzyl alcohols participate in diverse chemical reactions, including oxidation, reduction, and cycloadditions, which can be catalyzed by various agents. For example, the synthesis of 2H-Chromenes via unexpected [4+2] annulation of alkynyl thioethers with o-hydroxybenzyl alcohols showcases the compound's ability to undergo transformation into valuable polysubstituted 2H-chromenes under mild conditions (Bu et al., 2019).

Scientific Research Applications

Enzymatic Remediation of Organic Pollutants

Enzymatic approaches have gained significant attention for the remediation of various organic pollutants in wastewater from industries. The presence of certain redox mediators can enhance the degradation efficiency of recalcitrant compounds by enzymes like laccases, lignin peroxidases, and horseradish peroxidases. This process demonstrates the potential of enzymatic treatment in conjunction with redox mediators for effective pollutant management in industrial effluents, highlighting an area where compounds like 4-Hydroxy-3,5-diiodobenzyl alcohol could find application (Husain & Husain, 2007).

Corrosion Inhibition

The study of corrosion rates by electrochemical methods has identified various inhibitors that can significantly reduce metal corrosion rates. Among these, compounds similar to 4-Hydroxy-3,5-diiodobenzyl alcohol, such as triphenylbenzylphosphonium chloride and hexynol, demonstrate the capacity for corrosion prevention, making them valuable for protecting metals in harsh chemical environments (Lorenz & Mansfeld, 1981).

Synthesis of Vanillin

Vanillin synthesis from precursors with hydroxyl groups indicates a potential application for 4-Hydroxy-3,5-diiodobenzyl alcohol in the production of vanillin, an important compound in the food flavoring and pharmaceutical industries. This suggests the utility of hydroxybenzyl alcohols in synthetic chemistry for creating valuable aroma compounds (Tan Ju & Liao Xin, 2003).

Antioxidant Activity in Food and Pharmaceuticals

The exploration of natural antioxidants is crucial for enhancing food safety and therapeutic outcomes. Research on compounds like p-Coumaric acid, which shares a phenolic structure with 4-Hydroxy-3,5-diiodobenzyl alcohol, reveals significant antioxidant, anti-cancer, and antimicrobial activities. These findings suggest potential health benefits and applications in food preservation and pharmaceuticals (Pei et al., 2016).

Advanced Oxidation Processes for Environmental Remediation

The degradation of persistent organic pollutants through advanced oxidation processes (AOPs) has been a focus of environmental research. Studies on the breakdown products and their biotoxicity emphasize the importance of understanding the chemical behavior of compounds like 4-Hydroxy-3,5-diiodobenzyl alcohol in AOPs, potentially guiding the development of more efficient and safer environmental remediation techniques (Qutob et al., 2022).

Safety And Hazards

“4-Hydroxy-3,5-diiodobenzyl alcohol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .

properties

IUPAC Name

4-(hydroxymethyl)-2,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6I2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXBYCZCWPIBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453647
Record name 4-(Hydroxymethyl)-2,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3,5-diiodobenzyl alcohol

CAS RN

37987-26-1
Record name 4-(Hydroxymethyl)-2,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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